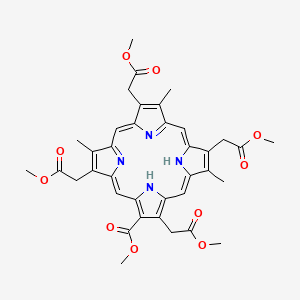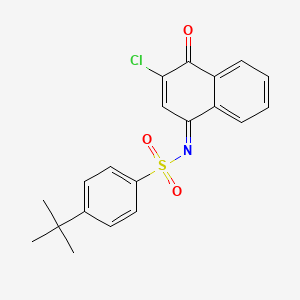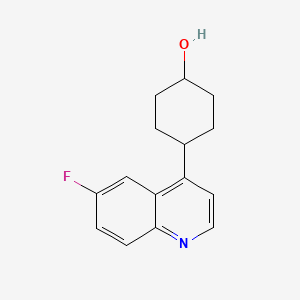
trans-4-(6-Fluoro-4-quinolyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-(6-Fluoro-4-quinolyl)cyclohexanol: is a chemical compound with the molecular formula C15H16FNO and a molecular weight of 245.29 g/mol . It is a useful research chemical, often employed as a building block in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(6-Fluoro-4-quinolyl)cyclohexanol typically involves the reaction of 6-fluoro-4-quinoline with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: trans-4-(6-Fluoro-4-quinolyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where the fluoro group or the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
科学研究应用
Chemistry: trans-4-(6-Fluoro-4-quinolyl)cyclohexanol is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorinated quinolines on biological systems.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of trans-4-(6-Fluoro-4-quinolyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the quinoline moiety play crucial roles in its binding affinity and activity . The compound may modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
- 4-(6-Fluoroquinolin-4-yl)cyclohexan-1-ol
- 6-Fluoro-4-quinoline derivatives
Comparison: trans-4-(6-Fluoro-4-quinolyl)cyclohexanol is unique due to its specific stereochemistry and the presence of both the fluoro group and the quinoline moiety. These features contribute to its distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C15H16FNO |
|---|---|
分子量 |
245.29 g/mol |
IUPAC 名称 |
4-(6-fluoroquinolin-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H16FNO/c16-11-3-6-15-14(9-11)13(7-8-17-15)10-1-4-12(18)5-2-10/h3,6-10,12,18H,1-2,4-5H2 |
InChI 键 |
DMWPLRTUBFJOQX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C2=C3C=C(C=CC3=NC=C2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)

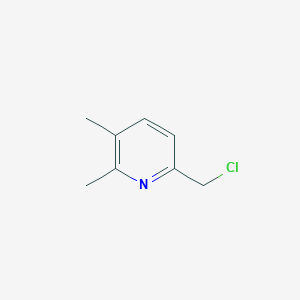
![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)

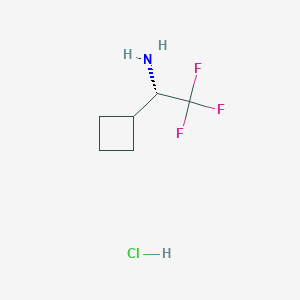
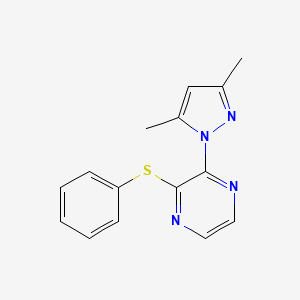
![1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12279786.png)
